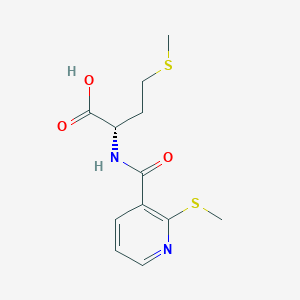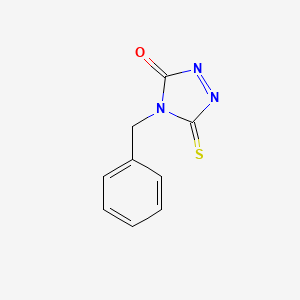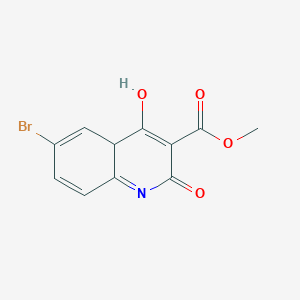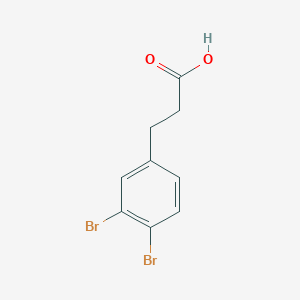
4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid is an organic compound that features both nicotinamide and butanoic acid moieties. The presence of methylthio groups suggests potential biological activity and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of Nicotinamide Derivative: Starting with nicotinic acid, it can be converted to nicotinamide through an amidation reaction.
Introduction of Methylthio Groups: Methylthio groups can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.
Formation of Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.
Substitution: Various substitution reactions can occur, particularly at the methylthio groups or the nicotinamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced sulfur compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of nicotinamide suggests potential interactions with NAD+/NADH-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety.
Butanoic Acid Derivatives: Similar backbone structure.
Methylthio Compounds: Similar functional groups.
Uniqueness
4-(Methylthio)-2-(2-(methylthio)nicotinamido)butanoic acid is unique due to the combination of nicotinamide, butanoic acid, and methylthio groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C12H16N2O3S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
HSEYYGFJBLWFGD-VIFPVBQESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)


![7-methyl-2-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12329066.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy-](/img/structure/B12329082.png)

![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12329099.png)


![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
